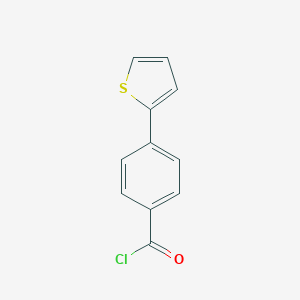

4-(2-Thienyl)Benzoyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-ylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIBCNCKODGBTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379993 | |

| Record name | 4-(2-Thienyl)Benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181132-70-7 | |

| Record name | 4-(2-Thienyl)Benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 181132-70-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 4-(2-Thienyl)Benzoyl Chloride: Synthesis, Reactivity, and Applications

This guide provides an in-depth exploration of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and materials science. We will delve into its core properties, synthesis, and key applications, grounding our discussion in established chemical principles and field-proven insights.

This compound (CAS No. 181132-70-7) is a bifunctional organic compound that merges the structural features of a thiophene ring and a benzoyl chloride moiety.[1][2] This unique combination makes it a highly valuable building block. The thiophene ring is a common scaffold in many pharmaceuticals due to its ability to act as a bioisostere for a benzene ring and engage in various biological interactions.[3] The benzoyl chloride group, a derivative of benzoic acid, is a highly reactive acylating agent, enabling the straightforward introduction of the 4-(2-thienyl)benzoyl group into a wide range of molecules.[4][5] This reactivity is fundamental to constructing complex molecular architectures for novel drugs and advanced functional materials.[4][6]

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis. The key data is summarized below.

| Property | Value | Reference |

| CAS Number | 181132-70-7 | [1][2] |

| Molecular Formula | C₁₁H₇ClOS | [1][2] |

| Molecular Weight | 222.69 g/mol | [2][7] |

| Melting Point | 113 °C | [8] |

| Canonical SMILES | C1=CSC(=C1)C2=CC=C(C=C2)C(=O)Cl | [1][9] |

| InChIKey | WWIBCNCKODGBTI-UHFFFAOYSA-N | [1][9] |

| Appearance | Pale yellow crystals or powder | [10] |

Structure:

Caption: 2D Structure of this compound.

Synthesis and Purification: A Two-Step Approach

The synthesis of this compound is most efficiently achieved via a two-step process: the initial construction of the biaryl carboxylic acid precursor, followed by its conversion to the target acyl chloride.

Step 1: Synthesis of 4-(2-Thienyl)benzoic Acid via Suzuki-Miyaura Coupling

Causality: The Suzuki-Miyaura cross-coupling reaction is the method of choice for forming the C-C bond between the thiophene and benzene rings.[11] This palladium-catalyzed reaction is renowned for its mild conditions, high yields, and exceptional tolerance of various functional groups, including the carboxylic acid moiety, which is crucial for the subsequent step.[11] We select 2-bromothiophene and 4-carboxyphenylboronic acid as commercially available and reactive coupling partners.

Caption: Workflow for the Synthesis of 4-(2-Thienyl)benzoic Acid.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 4,5-dibromothiophene-2-carboxaldehyde (0.3 mmol) in a 6:1 mixture of dioxane/water (4 mL), add the first boronic acid (0.33 mmol), potassium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol).[12] Self-Validation: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reaction Execution: Heat the reaction mixture to 90°C for 12 hours.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, partition the mixture between ether and water.[12] The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield pure 4-(2-thienyl)benzoic acid.[12] The structure of the resulting 4-(thiophen-2-yl)benzoic acid (CAS 29886-62-2) can be confirmed by spectroscopic methods.

Step 2: Conversion to this compound

Causality: The conversion of a carboxylic acid to an acyl chloride is a classic transformation. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[13][14][15] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of the Vilsmeier reagent, a more potent acylating intermediate.

Caption: Mechanism for Acyl Chloride Formation using Thionyl Chloride.

Detailed Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂). Add 4-(2-thienyl)benzoic acid to the flask.

-

Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents) to the flask, followed by one drop of N,N-dimethylformamide (DMF).[16] Self-Validation: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as the solvent.

-

Reaction Execution: Heat the mixture to reflux (approx. 76°C) and stir for 2-4 hours.[16] The reaction is complete when the evolution of gas ceases and the solid carboxylic acid has completely dissolved.

-

Workup: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (distillation). This step must be performed with caution due to the corrosive nature of SOCl₂.

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization from an anhydrous non-polar solvent (e.g., hexanes) to yield the final product.

Key Reactions and Applications in Synthesis

The primary utility of this compound lies in its function as a potent acylating agent.[4] It readily reacts with nucleophiles such as alcohols, amines, and arenes to introduce the 4-(2-thienyl)benzoyl moiety.

Friedel-Crafts Acylation

Causality: The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[17][18] In this reaction, this compound acts as the electrophile precursor. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to activate the acyl chloride.[19] It coordinates to the chlorine atom, polarizing the C-Cl bond and generating a highly electrophilic acylium ion (or a complex that behaves as such), which is then attacked by the electron-rich aromatic substrate.[19] Unlike Friedel-Crafts alkylation, the acylation reaction is not prone to polysubstitution because the newly introduced acyl group is electron-withdrawing and deactivates the aromatic ring towards further electrophilic attack.[20]

Caption: Generalized Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol:

-

Reaction Setup: In a fume hood, equip an oven-dried, three-necked flask with a dropping funnel, a condenser, and a nitrogen inlet. Add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) to the flask, followed by an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension in an ice bath. Self-Validation: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would also quench the acyl chloride.

-

Reagent Addition: Dissolve the aromatic substrate (1.0 equivalent) and this compound (1.05 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ suspension at 0°C.

-

Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Carefully and slowly quench the reaction by pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting diaryl ketone product by column chromatography or recrystallization.

Safety, Handling, and Storage

This compound is a reactive and corrosive chemical that requires careful handling.

-

Hazards: As an acyl chloride, it is corrosive and a lachrymator, causing irritation to the skin, eyes, and respiratory system.[21] It reacts with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas.[5][22]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[21]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible substances like bases, alcohols, and amines.

Conclusion

This compound stands out as a crucial intermediate in modern organic synthesis. Its defined structure and predictable reactivity as a potent acylating agent make it an indispensable tool for constructing complex molecules. The robust synthetic protocols detailed in this guide, from its preparation via Suzuki coupling to its application in Friedel-Crafts acylation, provide a reliable framework for its use in the demanding fields of pharmaceutical discovery and materials science. By understanding the causality behind the experimental choices and adhering to rigorous safety protocols, researchers can effectively leverage this versatile building block to advance their scientific objectives.

References

-

PubChem. This compound (C11H7ClOS). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Benzoyl Chloride in Modern Chemical Synthesis. [Link]

-

Cui, H., & Tao, X. (2009). 4-(2-Thienylmethyleneamino)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2773. [Link]

-

Siswandono, S., & Soekardjo, B. (2012). synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Proceeding of International Conference on Drug Development of Natural Resources. [Link]

-

Wikipedia. Benzoyl chloride. [Link]

-

PubChem. Benzoyl chloride. [Link]

-

ResearchGate. The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. [Link]

- Google Patents. CN104230703A - Method for synthesizing high-purity benzoyl chloride.

- Google Patents. RU2291144C1 - Method for preparing benzoyl chloride.

-

Chemistry LibreTexts. The Friedel-Crafts Acylation of Benzene. [Link]

-

ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemguide. Explaining the Friedel-Crafts acylation of benzene. [Link]

-

National Institutes of Health. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]

-

YouTube. Reaction of Carboxylic acid with Thionyl chloride. [Link]

-

ResearchGate. 4-(2-Thienylmethyleneamino)benzoic acid. [Link]

-

YouTube. Making benzoyl chloride. [Link]

-

YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

-

NIST WebBook. Benzoyl chloride. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

-

Organic Syntheses. o-CHLOROBENZOYL CHLORIDE. [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

-

Malaysian Journal of Chemistry. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Schiff Base Complex. [Link]

-

YouTube. Carboxylic Acids Advanced. Reaction with Thionyl Chloride. [Link]

- Google Patents. A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.

- Google Patents. Process for the preparation of 2-(4-methylphenyl)

-

PrepChem. Synthesis of 4-(2-piperidinoethoxy)benzoyl chloride, hydrochloride. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 181132-70-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-(2-Thienylmethyleneamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 6. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]

- 7. 181132-70-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. This compound CAS#: 181132-70-7 [amp.chemicalbook.com]

- 9. PubChemLite - this compound (C11H7ClOS) [pubchemlite.lcsb.uni.lu]

- 10. 4-(2-Thienyl)benzenesulfonyl chloride, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. prepchem.com [prepchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Reactivity of 4-(2-Thienyl)benzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 4-(2-thienyl)benzoyl chloride with a range of common nucleophiles. As a bifunctional aromatic system, this acyl chloride presents unique electronic and steric characteristics that influence its reactivity profile. This document delves into the underlying mechanistic principles, provides validated experimental protocols for the synthesis of key derivatives, and offers insights into the practical application of these reactions in the fields of medicinal chemistry and materials science. By elucidating the electronic influence of the 4-(2-thienyl) substituent and detailing robust synthetic methodologies, this guide serves as a critical resource for scientists engaged in the design and synthesis of novel molecular entities incorporating this versatile scaffold.

Introduction: The Chemical Landscape of this compound

This compound is an important synthetic intermediate, bridging the chemical spaces of thiophene and benzene functionalities. The thiophene moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions and its favorable metabolic profile. The benzoyl chloride group, a highly reactive acylating agent, provides a direct handle for the introduction of this biaryl scaffold onto nucleophilic substrates.

The reactivity of the acyl chloride is fundamentally governed by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the electronic properties of the substituents on the aromatic ring. Understanding the influence of the 4-(2-thienyl) group is therefore paramount to predicting and controlling its reactions with nucleophiles.

Electronic Influence of the 4-(2-Thienyl) Substituent

The 2-thienyl group, attached at the para-position of the benzoyl chloride, exerts a net electron-donating effect on the benzene ring through resonance. This is quantified by its negative Hammett constant (σp). While a definitive value for the 4-(2-thienyl) group can vary slightly depending on the reaction and conditions, it is generally considered to be electron-releasing. This electron donation into the phenyl ring can delocalize to the carbonyl group, thereby slightly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.

However, it is crucial to recognize that the sulfur atom in the thiophene ring also possesses an inductive electron-withdrawing effect. The interplay of these opposing electronic forces dictates the overall reactivity. For nucleophilic acyl substitution, the resonance effect typically dominates, leading to a modest deactivation of the acyl chloride towards nucleophilic attack. This nuanced electronic profile allows for controlled reactions, often with high yields and selectivity.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the reaction of the corresponding carboxylic acid, 4-(2-thienyl)benzoic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation.

Recommended Protocol: Chlorination with Thionyl Chloride

This protocol is favored for its straightforward procedure and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol:

-

To a stirred solution of 4-(2-thienyl)benzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.5 - 2.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Heat the reaction mixture to reflux and monitor the progress by TLC or by observing the cessation of gas evolution. The reaction is typically complete within 2-4 hours.[1][2]

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, the crude product can be co-evaporated with toluene (2 x 20 mL).

-

The resulting crude this compound can often be used directly in subsequent reactions without further purification. If necessary, it can be purified by vacuum distillation.

Caption: Synthesis of this compound.

Reactivity with Amine Nucleophiles: Synthesis of N-Aryl and N-Alkyl Amides

The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of the corresponding N-substituted amides. These reactions typically proceed via a nucleophilic acyl substitution mechanism. The Schotten-Baumann reaction conditions, which utilize a base to neutralize the HCl byproduct, are commonly employed.[3]

General Mechanism of Amide Formation

The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group and reforming the carbonyl double bond. A base, such as pyridine or triethylamine, is typically added to scavenge the liberated HCl, preventing the protonation of the starting amine.

Caption: General Mechanism for Amide Formation.

Protocol for the Synthesis of N-Aryl-4-(2-thienyl)benzamides

Experimental Protocol:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and a suitable base, such as pyridine or triethylamine (1.2 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in the same solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water or a dilute aqueous HCl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Table 1: Representative Examples of N-Aryl-4-(2-thienyl)benzamide Synthesis

| Nucleophile (Aniline Derivative) | Product | Yield (%) | M.p. (°C) | Reference |

| Aniline | N-Phenyl-4-(2-thienyl)benzamide | >90 | 188-190 | [4] |

| 4-Methoxyaniline | N-(4-Methoxyphenyl)-4-(2-thienyl)benzamide | 85 | 210-212 | [4] |

| 4-Chloroaniline | N-(4-Chlorophenyl)-4-(2-thienyl)benzamide | 92 | 225-227 | [4] |

| 4-Nitroaniline | N-(4-Nitrophenyl)-4-(2-thienyl)benzamide | 88 | >250 | [4] |

Reactivity with Alcohol and Phenol Nucleophiles: Synthesis of Esters

This compound readily reacts with alcohols and phenols to form the corresponding benzoate esters. Similar to amide synthesis, these reactions proceed via a nucleophilic acyl substitution mechanism and are often carried out in the presence of a base to neutralize the HCl byproduct. For less reactive nucleophiles, such as sterically hindered alcohols or phenols, a catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction.

Protocol for the Synthesis of Phenyl 4-(2-thienyl)benzoate

Experimental Protocol:

-

To a solution of phenol (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of this compound (1.1 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Table 2: Representative Examples of Ester Synthesis

| Nucleophile | Product | Yield (%) | M.p. (°C) | Reference |

| Phenol | Phenyl 4-(2-thienyl)benzoate | 85-95 | 115-117 | [5] |

| 4-Methylphenol | 4-Methylphenyl 4-(2-thienyl)benzoate | 88 | 128-130 | [5] |

| Ethanol | Ethyl 4-(2-thienyl)benzoate | >90 | 45-47 | [6] |

| Methanol | Methyl 4-(2-thienyl)benzoate | >90 | 98-100 | [6] |

Reactivity with Other Nucleophiles

Beyond amines and alcohols, this compound can react with a variety of other nucleophiles, expanding its synthetic utility.

-

Thiols: In the presence of a base, thiols react with this compound to form thioesters. These reactions are analogous to ester formation.

-

Water: Hydrolysis of this compound regenerates the parent carboxylic acid, 4-(2-thienyl)benzoic acid. This reaction is typically rapid and should be avoided by using anhydrous conditions when other transformations are desired.

-

Friedel-Crafts Acylation: With a suitable Lewis acid catalyst (e.g., AlCl₃), this compound can act as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic and heteroaromatic compounds.

Conclusion

This compound is a versatile and reactive intermediate with a predictable reactivity profile. The electronic influence of the 4-(2-thienyl) group, primarily through resonance donation, slightly moderates the reactivity of the acyl chloride, allowing for controlled and high-yielding reactions with a wide array of nucleophiles. The protocols detailed in this guide for the synthesis of amides and esters provide a robust foundation for the preparation of a diverse range of derivatives. For researchers and drug development professionals, a thorough understanding of the reactivity of this compound is essential for the rational design and efficient synthesis of novel compounds with potential applications in medicine and materials science.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

-

Making benzoyl chloride. (2017, June 17). [Video]. YouTube. [Link]

-

PrepChem. (n.d.). Synthesis of 4-(2-piperidinoethoxy)benzoyl chloride, hydrochloride. Retrieved from [Link]

- Google Patents. (2014). Method for synthesizing high-purity benzoyl chloride (CN104230703A).

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]

-

Science.gov. (n.d.). Hammett substituent constants. Retrieved from [Link]

-

Brainly.in. (2019, July 5). write chemical reaction of aniline with benzoyl chloride and write the name of the product obtained?[Link]

-

Chemguide. (n.d.). some more reactions of phenol. Retrieved from [Link]

-

Guardia, A. A., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors With Antitubercular Activity. ChemMedChem, 11(7), 724-736. [Link]

- Google Patents. (2019). Method for preparing benzoic acid esters (WO2019059801A1).

Sources

- 1. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]

- 2. N-(4-methoxy-2-methyl-phenyl)benzamide synthesis - chemicalbook [chemicalbook.com]

- 3. DE1593967B1 - Process for the preparation of substituted 2-amino-benzophenones - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Thiophene-Containing Building Blocks in Medicinal Chemistry

Introduction: The Privileged Status of a Sulfur Heterocycle

In the vast lexicon of heterocyclic chemistry, few motifs have achieved the "privileged" status of thiophene.[1] This five-membered, sulfur-containing aromatic ring is a cornerstone in modern medicinal chemistry, consistently featured in a remarkable number of clinically successful pharmaceuticals.[2] Its prevalence is not accidental; it stems from a unique combination of physicochemical properties that allow it to serve as a versatile building block, a bioisosteric replacement for phenyl rings, and an active participant in crucial drug-receptor interactions.[1] Historically discovered as a contaminant in benzene, thiophene's journey from industrial byproduct to indispensable pharmacophore underscores its profound impact on drug design and development.[1]

This guide provides an in-depth exploration of thiophene's role in medicinal chemistry, tailored for researchers, scientists, and drug development professionals. We will dissect its fundamental properties, delve into key synthetic methodologies, analyze its metabolic fate, and examine its strategic application in FDA-approved drugs, offering a comprehensive resource for leveraging this remarkable heterocycle in the pursuit of novel therapeutics.

The Thiophene Core: Physicochemical Properties and Bioisosterism

The utility of thiophene in drug design is fundamentally linked to its electronic nature and its structural similarity to other key aromatic rings, most notably benzene. As a bioisostere, thiophene can often replace a phenyl group without a significant loss of biological activity, while favorably modulating properties such as solubility, metabolism, and target engagement.[1] The sulfur atom's lone pair of electrons participates in the aromatic sextet, yet its larger 3p orbitals result in less effective overlap with the carbon 2p orbitals compared to the analogous overlaps in furan (oxygen) or pyrrole (nitrogen). This contributes to thiophene having the highest aromatic character among these common five-membered heterocycles.[1][3]

The decision to incorporate a thiophene ring is a strategic choice made to fine-tune a molecule's profile. The sulfur atom can act as a hydrogen bond acceptor, and its presence alters the electronic distribution of the ring, influencing pKa and dipole moment, which in turn affects solubility and protein-ligand interactions.[1]

Comparative Physicochemical Properties of Aromatic Rings

To provide a quantitative basis for these comparisons, the following table summarizes key physicochemical properties of thiophene alongside other common aromatic and heteroaromatic rings used in medicinal chemistry. Understanding these differences is causal to making informed decisions during the lead optimization phase of drug discovery.

| Property | Thiophene | Benzene | Furan | Pyridine |

| Formula | C₄H₄S | C₆H₆ | C₄H₄O | C₅H₅N |

| Molecular Weight ( g/mol ) | 84.14 | 78.11 | 68.07 | 79.10 |

| Boiling Point (°C) | 84 | 80.1 | 31.3 | 115.2 |

| Dipole Moment (Debye) | 0.55 | 0 | 0.70 | 2.2 |

| Aromaticity (RE, kcal/mol) | 29 | 36 | 16 | 28 |

| C-X Bond Length (Å) | 1.714 | N/A | 1.362 | N/A |

| C2-C3 Bond Length (Å) | 1.370 | 1.399 | 1.361 | 1.394 |

| C3-C4 Bond Length (Å) | 1.423 | 1.399 | 1.431 | 1.394 |

| C-S-C Angle (°) | 92.2 | N/A | N/A | N/A |

| pKa (of conjugate acid) | -5.0 | N/A | -0.5 | 5.25 |

| logP | 1.81 | 2.13 | 1.3 | 0.65 |

Data compiled from various sources. Resonance Energy (RE) and other values can vary based on the method of calculation.

Logical Workflow for Thiophene Building Block Integration

The strategic integration of a thiophene moiety into a drug discovery pipeline follows a logical, multi-stage process. This workflow ensures that the unique properties of the thiophene ring are leveraged effectively, from initial design to preclinical evaluation.

Caption: A typical workflow for incorporating thiophene building blocks in a drug discovery program.

Core Synthetic Methodologies: Building the Thiophene Scaffold

The ability to efficiently and reliably synthesize substituted thiophenes is paramount for their use in medicinal chemistry. Several named reactions have become workhorses for synthetic chemists. The choice of method is dictated by the desired substitution pattern and the availability of starting materials. Here, we detail two of the most robust and widely used methods: the Paal-Knorr synthesis for substituted thiophenes and the Gewald reaction for the synthesis of versatile 2-aminothiophenes.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a powerful method for constructing the thiophene ring from a 1,4-dicarbonyl compound. The reaction involves condensation with a sulfurizing agent, with Lawesson's reagent being a modern and highly effective choice over the more traditional phosphorus pentasulfide (P₂S₅) due to its milder reaction conditions and higher yields.[4][5]

Caption: Mechanism of the Paal-Knorr thiophene synthesis using Lawesson's reagent.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Diarylthiophenes

This protocol describes a representative synthesis of a 2,5-disubstituted thiophene from a 1,4-diketone using Lawesson's reagent.

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine the 1,4-diaryl-1,4-butanedione (1.0 eq) and Lawesson's Reagent (0.5 eq, as it contains two P=S bonds) in a suitable high-boiling anhydrous solvent such as toluene or o-xylene (approx. 0.2 M concentration).

-

Reaction Conditions: Heat the mixture to reflux (typically 110-140 °C, depending on the solvent) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of celite or silica gel to remove insoluble byproducts, washing with additional solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2,5-diarylthiophene.

This protocol is a generalized representation. Specific conditions may vary based on the substrate.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides facile access to highly functionalized 2-aminothiophenes.[6] These products are particularly valuable as they serve as versatile intermediates for further elaboration. The reaction condenses a ketone (or aldehyde), an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[7]

Caption: Metabolic bioactivation of the thiophene ring leading to potentially toxic reactive metabolites.

Structure-Activity Relationship (SAR): A Case Study in Kinase Inhibitors

The principles of medicinal chemistry are beautifully illustrated by examining the structure-activity relationships of thiophene-containing compounds. Small, deliberate modifications to the thiophene scaffold or its substituents can lead to dramatic changes in biological activity. Thiophene-based p38 MAP kinase inhibitors serve as an excellent case study. p38 MAP kinase is a key enzyme in the inflammatory response, making it an attractive target for diseases like rheumatoid arthritis. [8] In a series of thieno[3,4-h]quinazoline-based inhibitors of Mitogen-activated protein kinase (MAPK) phosphatase 5 (MKP5), an enzyme that regulates p38, researchers explored the SAR around the thiophene core. [9]

-

Core Scaffold Integrity: Replacing the thiophene ring with a phenyl ring led to a 2-fold reduction in potency, highlighting the thiophene's favorable contribution. [9]Replacing it with pyridine was even more detrimental, causing a 25-fold potency drop, possibly due to unfavorable electronic interactions. [9]* Substitution Position: Modification at the C-9 position of the fused ring system was found to be critical. Electron-withdrawing groups (like -Cl) at this position enhanced potency, likely by strengthening π-π stacking interactions with a key tyrosine residue (Tyr435) in the binding pocket. In contrast, modifications at the C-8 position completely ablated inhibition, suggesting steric hindrance. [9]* Isomeric Scaffolds: Using a regioisomer of the thiophene (e.g., changing the fusion pattern) while modifying substituents allowed chemists to fine-tune the molecule's orientation in the binding site. A simple ethyl group on the regioisomeric scaffold maintained high efficacy, demonstrating that alternative geometries can be successfully explored. [9] These findings underscore the importance of the thiophene ring's position, substitution, and electronic nature in achieving potent and selective enzyme inhibition. The causality is clear: each modification alters the molecule's shape and electronic profile, directly impacting its ability to fit into and interact with the specific amino acid residues of the target's binding site.

Conclusion

The thiophene ring is a powerful and enduring tool in the medicinal chemist's arsenal. Its unique blend of aromaticity, electronic properties, and structural similarity to the phenyl ring allows for its strategic deployment to solve complex challenges in drug design. From its role as a stable scaffold in drugs like olanzapine to its essential function in the metabolic activation of clopidogrel, the versatility of thiophene is undeniable. A thorough understanding of its synthesis, physicochemical properties, metabolic pathways, and structure-activity relationships is essential for any scientist working in drug discovery. While the potential for metabolic bioactivation requires careful consideration and proactive design strategies, the proven success of thiophene-containing drugs confirms that its benefits, when skillfully harnessed, far outweigh its liabilities. The continued exploration of novel thiophene derivatives promises to yield the next generation of innovative and life-saving medicines.

References

-

Jadhav, S. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Jadhav, S. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Zanatta, G. Z., et al. (2018). Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study. ResearchGate. [Link]

-

Hughes, D. L. (2014). Raltitrexed: current clinical status and future directions. PubMed. [Link]

-

Various Authors. (2018). Why there is a difference in the aromaticity of benzene, thiophene, pyrrole, and furan? Quora. [Link]

-

Bolos, J., et al. (2005). Structure-activity Relationships of p38 Mitogen-Activated Protein Kinase Inhibitors. PubMed. [Link]

-

Wikipedia contributors. (2024). Olanzapine. Wikipedia. [Link]

-

Various Authors. (2018). How to compare dipole moment in thiophene, furan, and pyrrole? Stack Exchange. [Link]

-

Le, A., & Ghaffari, A. (2024). Olanzapine. NCBI Bookshelf. [Link]

-

Wikipedia contributors. (2024). Dorzolamide. Wikipedia. [Link]

-

Synapse. (2024). What is the mechanism of Raltitrexed? Patsnap Synapse. [Link]

-

Various Authors. (2018). The order of aromaticity of benzene, thiophene, pyrrole, furan, and pyridine. Chemistry Stack Exchange. [Link]

-

Boulaamane, L., et al. (2024). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Adu, F. K., & Mumuni, A. (2017). Structure and dipole moment of thiophene, pyrrole, and furan and their azole derivatives. ResearchGate. [Link]

-

Duvauchelle, V., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

-

Jadhav, S. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Unknown Author. (n.d.). 7.2.1 ) From 1,4-dicarbonyl compounds and a source of sulfide ( Paal – Knorr thiophene synthesis or P. University of Technology, Iraq. [Link]

-

U.S. Food and Drug Administration. (2012). TRUSOPT (dorzolamide hydrochloride) Label. accessdata.fda.gov. [Link]

-

Pope, C. (2024). Olanzapine: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]

-

Ozturk, T., et al. (2010). Use of Lawesson's Reagent in Organic Syntheses. ResearchGate. [Link]

-

Zampino, M., et al. (2019). Targeting thymidylate synthase in colorectal cancer: critical re-evaluation and emerging therapeutic role of raltitrexed. PubMed. [Link]

-

Various Authors. (2023). Dorzolamide and Timolol Ophthalmic Solution: Package Insert / Prescribing Info. Drugs.com. [Link]

-

Gherib, R., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Medscape. (n.d.). Zyprexa, Zyprexa Relprevv (olanzapine) dosing, indications, interactions, adverse effects, and more. Medscape Reference. [Link]

-

Synapse. (2024). What is Raltitrexed used for? Patsnap Synapse. [Link]

-

Ahmad, S., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). Olanzapine. PubChem. [Link]

-

U.S. Food and Drug Administration. (n.d.). NDA 20-408/S-045 Page 3 TRUSOPT® (dorzolamide hydrochloride ophthalmic solution). accessdata.fda.gov. [Link]

-

Stratton, C. F., et al. (2017). Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Mayo Clinic Staff. (2024). Dorzolamide (ophthalmic route). Mayo Clinic. [Link]

-

Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

-

Wang, Z., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. [Link]

-

Various Authors. (n.d.). 8 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Zare, A., & Abi, F. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis. [Link]

-

Boulaamane, L., et al. (2024). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

Sources

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Dorzolamide - Wikipedia [en.wikipedia.org]

- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. d-nb.info [d-nb.info]

- 8. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: A Comprehensive Protocol for the Synthesis of 4-(2-thienyl)benzoic acid via Suzuki Coupling

Introduction: The Strategic Importance of Suzuki Coupling for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable versatility and functional group tolerance in the construction of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become an indispensable tool in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, advanced materials, and agrochemicals.[2][3]

This application note provides a detailed and robust protocol for the synthesis of 4-(2-thienyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the Suzuki coupling of 4-bromobenzoic acid and 2-thiopheneboronic acid. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering insights gleaned from extensive field experience to ensure a high rate of success for researchers.

Reaction Scheme

Caption: General reaction scheme for the Suzuki coupling of 4-bromobenzoic acid and 2-thiopheneboronic acid.

Experimental Protocol

This protocol is designed to be a self-validating system, with each step and parameter choice grounded in established chemical principles to ensure reproducibility and high yield.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 1.0 | 201 mg | Aryl halide |

| 2-Thiopheneboronic acid | C₄H₅BO₂S | 127.96 | 1.2 | 154 mg | Organoboron reagent |

| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 0.02 | 4.5 mg | Catalyst precursor |

| Triphenylphosphine | PPh₃ | 262.29 | 0.08 | 21 mg | Ligand |

| Potassium carbonate | K₂CO₃ | 138.21 | 3.0 | 415 mg | Base |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 10 mL | Solvent |

| Water | H₂O | 18.02 | - | 2 mL | Co-solvent |

Step-by-Step Procedure

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (201 mg, 1.0 mmol), 2-thiopheneboronic acid (154 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (21 mg, 0.08 mmol) in 2 mL of 1,4-dioxane. The solution should turn a light yellow.

-

Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of water to the round-bottom flask containing the solids.

-

Degassing: To ensure an inert atmosphere, which is crucial for the stability of the palladium catalyst, bubble argon gas through the reaction mixture for 15-20 minutes.

-

Initiation of Reaction: Add the catalyst solution to the reaction flask via syringe.

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 20 mL of water and transfer the mixture to a separatory funnel.

-

Wash the aqueous layer with 2 x 20 mL of ethyl acetate to remove non-polar impurities.

-

Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. A precipitate of the product should form.

-

Extract the product with 3 x 20 mL of ethyl acetate.

-

-

Purification:

-

Combine the organic extracts and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

For further purification, the crude solid can be recrystallized from a mixture of ethanol and water to afford 4-(2-thienyl)benzoic acid as a white to off-white solid.[4][5]

-

Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 4-(2-thienyl)benzoic acid.

Scientific Rationale and In-Depth Discussion

The Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[6]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-bromobenzoic acid) to form a Pd(II) complex.

-

Transmetalation: The organoboron species (2-thiopheneboronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide. The base facilitates this step by forming a more nucleophilic boronate species.[2]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.[6]

Choice of Catalyst and Ligand

While many palladium sources can be effective, the combination of a Pd(II) precatalyst like palladium(II) acetate with a phosphine ligand is a common and robust choice. The Pd(II) is reduced in situ to the active Pd(0) species. Triphenylphosphine is a widely used, cost-effective ligand that stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle. For more challenging couplings, particularly with heteroaryl substrates, more electron-rich and bulky phosphine ligands such as XPhos can be employed to promote the reaction.[2]

The Critical Role of the Base

The choice of base is crucial for the success of the Suzuki coupling.[2] Its primary role is to activate the boronic acid for transmetalation.[2] Potassium carbonate is a moderately strong inorganic base that is effective in a wide range of Suzuki couplings, including those in aqueous solvent mixtures.[7]

Solvent System

A mixture of an organic solvent and water is often employed. 1,4-Dioxane is a good solvent for the organic reagents, while water is necessary to dissolve the inorganic base. The use of aqueous media is also a step towards greener chemistry.[7][8]

Product Characterization

The final product, 4-(2-thienyl)benzoic acid, should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show a singlet for the carboxylic acid proton (around 13.0 ppm), doublets for the aromatic protons of the benzoic acid ring (around 8.0 and 7.8 ppm), and multiplets for the three protons of the thiophene ring (in the range of 7.2-7.7 ppm).

-

¹³C NMR (100 MHz, DMSO-d₆): The spectrum should display signals for the carboxylic acid carbon (around 167 ppm), the quaternary carbons of the aromatic rings, and the CH carbons of both the benzene and thiophene rings.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (204.25 g/mol ).

-

Infrared (IR) Spectroscopy: Characteristic peaks for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) should be observed.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive catalyst | Ensure proper degassing to remove oxygen. Use fresh, high-quality palladium catalyst and ligand. |

| Insufficiently strong base | Consider using a stronger base such as potassium phosphate (K₃PO₄). | |

| Low reaction temperature | Ensure the reaction is heated to the specified temperature. | |

| Formation of side products | Homocoupling of boronic acid | Use a slight excess of the boronic acid. Ensure efficient stirring. |

| Protodeboronation | Use anhydrous solvents if water is not required for the base. Minimize reaction time. | |

| Difficulty in purification | Unreacted boronic acid remains | Wash the organic extract with a dilute aqueous base (e.g., 1 M NaOH) to remove the acidic boronic acid.[9] |

| Product is not precipitating | Ensure the aqueous layer is sufficiently acidic. If the product is highly soluble, perform a thorough extraction. |

References

-

Cui, H., & Tao, X. (2009). 4-(2-Thienylmethyleneamino)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2635. [Link]

-

Cui, H., & Tao, X. (2009). 4-(2-Thienylmethyleneamino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E65(10), o2635. [Link]

-

SpectraBase. (n.d.). Benzoic acid, 4-[(2-thienylacetyl)amino]-, ethyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved from [Link]

-

Li, J., et al. (2013). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. RSC Advances, 3(42), 19375-19382. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

-

Khan, I., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal, 11(1), 1-8. [Link]

-

Zhang, L., et al. (2015). Supramolecular catalysis of Suzuki-Miyaura cross coupling of 4-bromobenzoic acid in aqueous media. RSC Advances, 5(11), 8195-8201. [Link]

-

Galli, E., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymer Chemistry, 13(12), 1704-1715. [Link]

-

ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved from [Link]

-

Denny, J. A., & Ball, N. D. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 142(35), 14873-14878. [Link]

-

Li, J., et al. (2013). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. RSC Advances, 3(42), 19375-19382. [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

-

jezdez1. (2022, November 1). Recrystallisation of benzoic acid [Video]. YouTube. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

Sbardella, G., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3824-3835. [Link]

-

Schnapperelle, I., et al. (2015). Kinetic Studies on the Palladium(II)‐Catalyzed Oxidative Cross‐Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. Chemistry – A European Journal, 21(50), 18407-18416. [Link]

-

Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Tavares, R., et al. (2004). Synthesis of pure stereoisomers of benzo[b]thienyl dehydrophenylalanines by Suzuki cross-coupling. Preliminary. Tetrahedron, 60(43), 9635-9644. [Link]

-

Wardell, J. L., et al. (2015). 4-[(2-Phenylethyl)amino]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o932-o933. [Link]

-

Reddy, V. P., et al. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 13, 219-226. [Link]

-

Lahneche, Y. D., et al. (2019). Phosphine/N-heterocyclic carbene palladium complex for Suzuki-Miyaura cross-coupling reactions: The role of water on activity. Inorganica Chimica Acta, 492, 91-97. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved from [Link]

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

-

Matshwele, J. T., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867-26879. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4859-4862. [Link]

-

Kikelj, D., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(7), 602-606. [Link]

-

ResearchGate. (2017, June 9). How to remove excess of thiophene boronic acid from reaction mixture?. Retrieved from [Link]

-

Schnapperelle, I., et al. (2015). Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. Chemistry, 21(50), 18407-18416. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note & Protocol: Synthesis of 4-(2-thienyl)benzoyl chloride via Chlorination with Thionyl Chloride

For: Researchers, scientists, and drug development professionals

Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, providing a highly reactive intermediate for the formation of esters, amides, and other acyl derivatives.[1][2] This document provides a detailed guide for the chlorination of 4-(2-thienyl)benzoic acid to its corresponding acyl chloride, 4-(2-thienyl)benzoyl chloride, using thionyl chloride (SOCl₂). This particular acyl chloride is a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, and outline the necessary safety precautions and analytical characterization methods.

Scientific Rationale

The hydroxyl group of a carboxylic acid is a poor leaving group, making direct nucleophilic acyl substitution challenging.[3] Thionyl chloride is a highly effective reagent for converting carboxylic acids into acyl chlorides because it transforms the hydroxyl group into a much better leaving group.[3][4] The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the desired acyl chloride.[2][5]

Reaction Mechanism and Causality

The reaction between a carboxylic acid and thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.[1][4] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanistic Steps:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carbonyl oxygen of the carboxylic acid on the electrophilic sulfur atom of thionyl chloride.[3][4] This step is favored due to the resonance stabilization of the resulting intermediate.[3]

-

Formation of a Chlorosulfite Intermediate: This initial attack leads to the displacement of a chloride ion and the formation of a reactive chlorosulfite intermediate.[1][4]

-

Nucleophilic Attack by Chloride: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the chlorosulfite intermediate.[1][3]

-

Tetrahedral Intermediate Collapse and Product Formation: The resulting tetrahedral intermediate collapses, leading to the formation of the acyl chloride, sulfur dioxide, and hydrogen chloride.[1]

Visualizing the Mechanism

Caption: Reaction mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Safety Precautions: A Self-Validating System

Working with thionyl chloride requires strict adherence to safety protocols due to its corrosive and reactive nature.[6][7]

-

Engineering Controls: All manipulations involving thionyl chloride must be performed in a well-ventilated chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash-proof goggles.[6] A face shield is also recommended.[6]

-

Reaction with Water: Thionyl chloride reacts violently with water, producing toxic gases (HCl and SO₂).[7][9] Ensure all glassware is thoroughly dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Waste Disposal: Unreacted thionyl chloride and reaction residues must be quenched carefully with an appropriate solvent (e.g., dichloromethane) before being neutralized and disposed of according to institutional guidelines.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| 4-(2-thienyl)benzoic acid | ≥98% | Standard chemical supplier |

| Thionyl chloride (SOCl₂) | ≥99% | Standard chemical supplier |

| Anhydrous Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard chemical supplier |

| Anhydrous Toluene | Anhydrous, ≥99.8% | Standard chemical supplier |

| Nitrogen or Argon gas | High purity | N/A |

Equipment

-

Round-bottom flask (appropriate size for the reaction scale)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or nitrogen/argon inlet

-

Rotary evaporator

-

Glassware for workup (separatory funnel, beakers, etc.)

Step-by-Step Procedure

-

Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.

-

Reagent Addition: To the flask, add 4-(2-thienyl)benzoic acid. Subsequently, add an excess of thionyl chloride (typically 2-5 equivalents).[10] The reaction can be run neat or with a solvent like dichloromethane (DCM).[11]

-

Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain this temperature for 2-4 hours.[10][11] The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation or, more commonly in a laboratory setting, by rotary evaporation.[10] It is advisable to use a co-solvent such as anhydrous toluene to aid in the azeotropic removal of the remaining thionyl chloride.

-

Product Isolation: The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be employed.[12]

Visualizing the Experimental Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Product Characterization

Due to the reactive nature of acyl chlorides, in-situ analysis or rapid characterization is often preferred.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for monitoring the conversion of the carboxylic acid to the acyl chloride.[13]

-

Disappearance of the O-H stretch: The broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) should disappear completely.

-

Appearance of the C=O stretch of the acyl chloride: A new, sharp, and intense carbonyl (C=O) stretching band will appear at a higher frequency (typically 1750-1815 cm⁻¹) compared to the starting carboxylic acid.[14][15]

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Carboxylic Acid O-H | 2500-3300 (broad) |

| Carboxylic Acid C=O | ~1700-1725 |

| Acyl Chloride C=O | ~1750-1815 (strong, sharp) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy can confirm the structure of the product. The spectra should be acquired in a dry, aprotic solvent (e.g., CDCl₃).

-

¹H NMR: The chemical shifts of the aromatic protons will be slightly different in the product compared to the starting material. The acidic proton of the carboxylic acid (typically >10 ppm) will be absent.

-

¹³C NMR: The most significant change will be the chemical shift of the carbonyl carbon, which will be in a different region for the acyl chloride compared to the carboxylic acid.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete reaction (starting material remains) | Insufficient reaction time or temperature. | Extend the reflux time or ensure the reaction temperature is maintained. Use a slight excess of thionyl chloride. |

| Presence of moisture. | Ensure all glassware is scrupulously dried and the reaction is run under a strictly inert atmosphere. | |

| Low yield | Incomplete removal of excess thionyl chloride. | Use a co-solvent like toluene for azeotropic removal on the rotary evaporator. |

| Product decomposition during workup. | Minimize exposure to moisture and perform workup and purification steps promptly. | |

| Product is a dark color | Impurities in the starting material or side reactions. | Use high-purity starting materials. If necessary, purify the product by vacuum distillation. |

Conclusion

The chlorination of 4-(2-thienyl)benzoic acid with thionyl chloride is a reliable and efficient method for the synthesis of this compound. By understanding the underlying mechanism, adhering to strict safety protocols, and utilizing appropriate analytical techniques for characterization, researchers can successfully prepare this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.

References

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]

-

FranklyChemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride [Video]. YouTube. [Link]

-

Reddit. (2023, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. [Link]

-

New Jersey Department of Health. (2000, April). Hazardous Substance Fact Sheet: Thionyl Chloride. [Link]

-

ResearchGate. IR spectroscopy for neutral Acetyl Chloride molecule by DFT method. [Link]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. [Link]

- Google Patents. (2014). CN104230703A - Method for synthesizing high-purity benzoyl chloride.

-

NileRed. (2024, June 17). Making benzoyl chloride [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

-

International Labour Organization. ICSC 1409 - THIONYL CHLORIDE. [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

-

Organic Syntheses. Procedure. [Link]

-

Alt Academy. (2020, June 20). IR Spectroscopy 1 | Analytical Techniques | A level Chemistry 9701 [Video]. YouTube. [Link]

-

Organic Syntheses. p-NITROBENZOYL CHLORIDE. [Link]

- Google Patents. (2016). EP3055292B1 - Process for preparing 4-[[(benzoyl)

-

University of Colorado Boulder. Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. Infrared spectra of acid chlorides. [Link]

-

EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. nj.gov [nj.gov]

- 7. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 12. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]

- 13. echemi.com [echemi.com]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

Application Note: A Comprehensive Guide to Friedel-Crafts Acylation using 4-(2-Thienyl)Benzoyl Chloride

Abstract: The Friedel-Crafts acylation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the production of valuable aryl ketones.[1] This application note provides an in-depth technical guide on the utilization of a specialized acylating agent, 4-(2-Thienyl)Benzoyl Chloride, for the synthesis of complex bi-aryl ketone structures. These motifs are of significant interest in medicinal chemistry and materials science, serving as critical intermediates for drug discovery programs.[2][3] We will explore the reaction mechanism, provide a detailed and validated experimental protocol, discuss key optimization parameters, and highlight the downstream applications of the resulting thienyl-aryl ketones for researchers, chemists, and drug development professionals.

The Underlying Chemistry: Mechanism and Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[4] Its primary advantage over the related Friedel-Crafts alkylation is the resistance of the acylium ion intermediate to rearrangement and the deactivating nature of the resulting ketone product, which effectively prevents polyacylation.[4][5] The reaction with this compound proceeds through a well-established, three-step mechanism.

1.1. Step 1: Formation of the Acylium Ion Electrophile The reaction is initiated by the coordination of a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to the chlorine atom of the this compound.[6] This complexation polarizes the carbon-chlorine bond, facilitating its cleavage to generate a highly reactive, resonance-stabilized acylium ion.[7] This acylium ion is the potent electrophile that drives the substitution reaction.

1.2. Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich π-system of an aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[5] This step disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.

1.3. Step 3: Deprotonation and Aromaticity Restoration To restore the favorable energetic state of aromaticity, the tetrachloroaluminate anion (AlCl₄⁻), formed in the initial step, acts as a base to abstract a proton from the sp³-hybridized carbon of the sigma complex.[8] This regenerates the aromatic ring, now substituted with the 4-(2-thienyl)benzoyl group, and liberates the AlCl₃ catalyst. However, the product ketone readily complexes with the Lewis acid, necessitating a stoichiometric quantity of the catalyst and a subsequent aqueous workup to release the final product.[4][9]

Caption: The mechanism of Friedel-Crafts acylation.

Experimental Protocol: Synthesis of (4-methoxyphenyl)(4-(thiophen-2-yl)phenyl)methanone

This protocol details the acylation of anisole, an activated aromatic substrate, with this compound. The procedure must be conducted under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst.[10]

Caption: A generalized workflow for Friedel-Crafts acylation.

2.1. Materials and Reagents

| Reagent/Material | Formula | CAS No. | Notes |

| This compound | C₁₁H₇ClOS | 53368-78-4 | Must be pure and dry. |

| Anisole | C₇H₈O | 100-66-3 | Use freshly distilled. |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 7446-70-0 | Highly hygroscopic; handle quickly. |

| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 75-09-2 | Use from a solvent purification system or over molecular sieves. |

| Concentrated Hydrochloric Acid | HCl | 7647-01-0 | For workup. |

| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 144-55-8 | For neutralization wash. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | For drying organic layer. |

2.2. Safety Precautions

| Hazard | Precaution |

| Aluminum Chloride | Corrosive, reacts violently with water releasing HCl gas.[9] Handle in a fume hood, wear appropriate PPE. |

| This compound | Lachrymator and corrosive. Avoid inhalation and skin contact. |

| Dichloromethane | Volatile and a suspected carcinogen.[10] Always use in a well-ventilated fume hood. |

| Reaction Quench | The addition of the reaction mixture to ice/HCl is highly exothermic and releases HCl gas. Perform this step slowly and cautiously in a large beaker within a fume hood.[11] |

2.3. Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-necked, round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a nitrogen inlet. Flame-dry the entire apparatus and allow it to cool to room temperature under a gentle stream of nitrogen.

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.3 equivalents). Immediately add 50 mL of anhydrous dichloromethane via cannula or syringe. Begin stirring to form a suspension and cool the flask to 0°C using an ice-water bath.

-

Reagent Addition: In the dropping funnel, dissolve this compound (1.0 equivalent) and anisole (1.1 equivalents) in 30 mL of anhydrous dichloromethane.

-

Controlled Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C. A color change is typically observed.[9]

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0°C for one hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting acyl chloride is consumed (typically 2-4 hours).

-

Workup and Quenching: In a separate 1 L beaker, prepare a mixture of 100 g of crushed ice and 30 mL of concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice-HCl slurry. This procedure hydrolyzes the aluminum complexes.[9]

-

Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Collect the organic (bottom) layer. Extract the aqueous layer twice more with 30 mL portions of dichloromethane.

-

Washing: Combine all organic extracts and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: potential for gas evolution), and finally 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-